Product packaging for N-benzyl-3,4-dinitrobenzamide(Cat. No.:CAS No. 204260-91-3)

N-benzyl-3,4-dinitrobenzamide

Cat. No.: B373008
CAS No.: 204260-91-3
M. Wt: 301.25g/mol
InChI Key: CVERVVNTQKMFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-benzyl-3,4-dinitrobenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of nitrobenzamide derivatives that have been identified as promising scaffolds in the development of novel therapeutic agents. Structurally, it consists of a benzamide core with nitro substituents and a benzyl group, which are key features for biological activity in related compounds . While the specific biological profile of this compound is currently under investigation, research on structurally similar N-benzyl dinitrobenzamides has revealed significant potential. Notably, certain N-benzyl-3,5-dinitrobenzamide analogues have demonstrated excellent in vitro activity against Mycobacterium tuberculosis , including drug-susceptible and multidrug-resistant strains, by acting as covalent inhibitors of the essential bacterial enzyme DprE1 . This mechanism is a validated target for anti-tuberculosis drug discovery. The structure-activity relationship (SAR) studies indicate that the dinitrobenzamide core and the N-benzyl group are crucial for potent antimycobacterial activity . This product is intended for research purposes only, specifically for use in laboratory-scale in vitro experiments. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are advised to handle this compound with appropriate personal protective equipment (PPE) and in accordance with good laboratory practices, as specified in the associated Safety Data Sheet (SDS). Key physical and chemical property data, such as melting point, solubility, and storage conditions, should be verified from the SDS upon acquisition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O5 B373008 N-benzyl-3,4-dinitrobenzamide CAS No. 204260-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3,4-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-7-12(16(19)20)13(8-11)17(21)22/h1-8H,9H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVERVVNTQKMFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Benzyl 3,4 Dinitrobenzamide

Precursor Synthesis and Derivatization Approaches

The successful synthesis of N-benzyl-3,4-dinitrobenzamide is contingent upon the effective preparation of its two main building blocks: 3,4-dinitrobenzoic acid and benzylamine (B48309).

Synthesis of Dinitrobenzoic Acid Intermediates

3,4-Dinitrobenzoic acid is a crucial precursor. One established method for its preparation involves the oxidation of 3,4-dinitrotoluene (B24868). Research has demonstrated the oxidation of 3,4-dinitrotoluene using an ozone-oxygen mixture in the presence of a cobalt(II) acetate (B1210297) catalyst. researchgate.net Another approach involves the selective oxidation of an isomeric mixture of dinitrotoluenes. google.com In this process, a mixture containing 3,4-dinitrotoluene, 2,3-dinitrotoluene, and 2,5-dinitrotoluene (B8417) is treated with an inorganic oxidizing agent like dichromate or nitric acid. google.com This selectively oxidizes the 3,4-dinitrotoluene to 3,4-dinitrobenzoic acid, which can then be isolated. google.com For instance, heating a dinitrotoluene mixture with 30% nitric acid at 170°C leads to the formation of 3,4-dinitrobenzoic acid, which crystallizes upon cooling and can be separated. google.com

Additionally, 3,4-dinitrobenzoic acid can be synthesized from 3-nitro-4-aminotoluene. orgsyn.org This method involves the conversion of the amino group to a nitroso group, followed by oxidation to yield the dinitrobenzoic acid. orgsyn.org Purification of the final product can be achieved by crystallization from ethanol (B145695) with the addition of water or from a dilute hydrochloric acid solution. orgsyn.orgchemicalbook.com

Table 1: Synthesis Methods for 3,4-Dinitrobenzoic Acid

Starting MaterialReagentsKey ConditionsReference
3,4-DinitrotolueneOzone-oxygen, Cobalt(II) acetateCatalytic oxidation researchgate.net
Isomeric dinitrotoluene mixtureNitric acid or DichromateSelective oxidation, 170°C (with nitric acid) google.com
3-Nitro-4-aminotolueneCaro's acid, then oxidationDiazotization and oxidation orgsyn.org

Preparation of Benzyl (B1604629) Amine Precursors

Benzylamine is the second key precursor. Industrially, it is primarily produced through the reaction of benzyl chloride with ammonia (B1221849). wikipedia.org Alternative methods include the catalytic hydrogenation of benzonitrile (B105546) or the reductive amination of benzaldehyde (B42025) over a Raney nickel catalyst. wikipedia.orgchemicalbook.com The reductive amination of benzaldehyde can be carried out in a methanol (B129727) solution with ammonia and a graphene-coated nickel-nickel oxide catalyst under hydrogen pressure, achieving high yields. chemicalbook.com

Another synthetic route involves the reaction of benzyl chloride with hexamethylenetetramine, followed by acid hydrolysis of the resulting quaternary ammonium (B1175870) salt to yield benzylamine hydrochloride. prepchem.comgoogle.com The free base can then be liberated by treatment with a strong base like sodium hydroxide. prepchem.com

Amidation Reactions: Coupling Strategies for Benzamide (B126) Formation

The formation of the amide bond between 3,4-dinitrobenzoic acid and benzylamine is the final and critical step in the synthesis of this compound.

Acyl Chloride/Amine Coupling Procedures

A common and effective method for forming amides is the reaction between an acyl chloride and an amine. chemguide.co.ukchemguide.co.uk This nucleophilic addition-elimination reaction is typically vigorous. chemguide.co.uk

The first step is the conversion of 3,4-dinitrobenzoic acid into its more reactive acyl chloride derivative, 3,4-dinitrobenzoyl chloride. This is often achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). rsc.orgpreprints.orgdoi.org The excess thionyl chloride is then removed under reduced pressure. rsc.orgpreprints.org

The resulting 3,4-dinitrobenzoyl chloride is then reacted with benzylamine to form this compound. google.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of the amine reactant, to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgchemistrystudent.com This prevents the formation of the amine hydrochloride salt, which would be unreactive. chemguide.co.uk

The general reaction proceeds as follows:

Acid Chloride Formation: 3,4-Dinitrobenzoic Acid + SOCl₂ → 3,4-Dinitrobenzoyl Chloride + SO₂ + HCl

Amidation: 3,4-Dinitrobenzoyl Chloride + Benzylamine → this compound + HCl

The HCl produced in the second step reacts with a base (e.g., another molecule of benzylamine or added triethylamine) to form the corresponding hydrochloride salt. libretexts.orgchemistrystudent.com

Peptide Coupling Reagent-Assisted Methodologies

Peptide coupling reagents are widely used to facilitate amide bond formation directly from carboxylic acids and amines, avoiding the need to first generate a reactive acyl chloride. These reagents are particularly useful for complex or sensitive substrates. uni-kiel.dewalisongo.ac.id

Common classes of coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP and PyBOP), and aminium/uronium salts (like HBTU and HATU). uniurb.itsigmaaldrich.combachem.com These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. uni-kiel.de

For the synthesis of this compound, a coupling reagent such as bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) can be used in the presence of a tertiary base like triethylamine (TEA) in a solvent such as dichloromethane (B109758). nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often included to increase reaction rates and suppress side reactions. uniurb.itbachem.com

Table 2: Common Peptide Coupling Reagents

Reagent ClassExamplesFunctionReference
CarbodiimidesDCC, EDCActivate carboxylic acids uni-kiel.debachem.com
Phosphonium SaltsBOP, PyBOPForm highly reactive esters uniurb.itsigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATU, COMUForm highly reactive esters sigmaaldrich.comacs.org

Alternative Synthetic Routes to the this compound Scaffold

While the acyl chloride and coupling reagent methods are predominant, other strategies can be envisioned for the synthesis of the this compound scaffold. One such alternative involves the use of a triphenylphosphine (B44618) (PPh₃) and iodine (I₂) system to mediate the amidation of benzoic acid with benzylamine. rsc.org The reaction conditions, including the order of reagent addition, can be optimized to achieve high yields of the corresponding N-benzylbenzamide. rsc.org This method offers a different approach by activating the carboxylic acid in situ under milder conditions.

Another potential route could involve the nitration of a pre-formed benzamide. For instance, N-benzylbenzamide could be subjected to nitrating conditions (e.g., a mixture of nitric and sulfuric acid) to introduce the two nitro groups onto the benzoyl ring. However, controlling the regioselectivity to obtain the desired 3,4-dinitro isomer exclusively would be a significant challenge, with the potential for forming other isomers like the 3,5-dinitro derivative. vulcanchem.com

Nitration of Pre-formed N-benzylbenzamide Structures

A theoretical approach to obtaining this compound is the direct nitration of N-benzylbenzamide. This method involves introducing two nitro groups onto the benzoyl ring of the molecule via an electrophilic aromatic substitution reaction. However, this strategy presents significant challenges related to regioselectivity.

The N-benzylbenzamide molecule contains two aromatic rings with different activating/deactivating substituents. The benzoyl ring is substituted with the amide carbonyl group (-CO-NH-), which is a deactivating, meta-directing group for electrophilic substitution. stackexchange.com The initial nitration would therefore be expected to place a nitro group at the 3-position of the benzoyl ring.

Introducing a second nitro group to achieve the desired 3,4-dinitro substitution pattern is problematic. The benzoyl ring now contains a meta-directing carbonyl group and a meta-directing nitro group at the 3-position. youtube.com Both groups deactivate the ring and would direct an incoming electrophile to the 5-position, leading to the formation of N-benzyl-3,5-dinitrobenzamide rather than the desired 3,4-isomer. Forcing nitration at the 4-position, which is ortho to the existing nitro group and para to the carbonyl, would be electronically disfavored and likely result in very low yields and a complex mixture of products. Consequently, while theoretically possible, direct nitration of N-benzylbenzamide is not a synthetically viable route for the specific preparation of the 3,4-dinitro isomer.

Nucleophilic Aromatic Substitution (SNAr) Strategies

A more feasible and controllable pathway for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by strong electron-withdrawing groups, displacing a suitable leaving group. wikipedia.org

In this strategy, a 1-halo-3,4-dinitrobenzene, such as 1-chloro-3,4-dinitrobenzene (B146266), serves as the electrophilic substrate. The two nitro groups strongly withdraw electron density from the aromatic ring, making it susceptible to attack by a nucleophile. Benzylamine acts as the nucleophile, attacking the carbon atom bearing the leaving group (the halogen). koreascience.kr

The reaction proceeds via a two-step addition-elimination mechanism.

Addition: The benzylamine nitrogen attacks the C-1 position of the 1-chloro-3,4-dinitrobenzene ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the two nitro groups, which provides significant stabilization.

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

While specific studies on this exact reaction are not prevalent, the mechanism is well-established for analogous systems, such as the reaction of various substituted 2,6-dinitrochlorobenzenes with benzylamines. koreascience.kr The reaction of 2,4-dinitrobenzene derivatives with nucleophiles like hydrazine (B178648) is also well-documented, underscoring the viability of the SNAr pathway when nitro groups are present to activate the substrate. researchgate.net

An alternative, and arguably more conventional, approach that also culminates in the target molecule involves the formation of the amide bond as the final key step. This begins with the synthesis of 3,4-dinitrobenzoic acid, which can be prepared by the oxidation of 3,4-dinitrotoluene. researchgate.netgoogle.com The 3,4-dinitrobenzoic acid is then converted to its more reactive acid chloride derivative, 3,4-dinitrobenzoyl chloride, typically using a reagent like thionyl chloride or oxalyl chloride. prepchem.compreprints.org Finally, this acyl chloride is reacted with benzylamine in the presence of a base to neutralize the HCl byproduct, affording this compound in what is known as the Schotten-Baumann reaction. mnstate.edu

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that are typically varied include solvent, temperature, base, and reaction time.

For the Nucleophilic Aromatic Substitution (SNAr) route , the choice of solvent is crucial. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often preferred as they can solvate the cationic species without interfering with the nucleophile, often accelerating the reaction rate. acs.org Studies on the reaction of dinitrochlorobenzenes with benzylamines have also been performed in methanol-acetonitrile mixtures, showing that solvent composition significantly impacts the rate. koreascience.kr The temperature can be adjusted to increase the reaction rate, although higher temperatures may lead to side product formation. The choice and stoichiometry of a base, if used to scavenge protons from the benzylamine, can also influence the outcome.

For the amide coupling route (via 3,4-dinitrobenzoyl chloride), optimization involves ensuring the efficient formation of the amide bond while minimizing hydrolysis of the acyl chloride. The reaction is often carried out in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide) or in a non-protic organic solvent with an organic base like triethylamine or pyridine (B92270) to act as an HCl scavenger. mnstate.edursc.org Temperature is typically kept low initially to control the exothermic reaction between the acyl chloride and the amine.

The following table illustrates a hypothetical optimization study for the SNAr reaction between 1-chloro-3,4-dinitrobenzene and benzylamine, demonstrating how systematic variation of parameters can be used to identify the most effective conditions.

EntrySolventBase (Equiv.)Temperature (°C)Time (h)Yield (%)
1Acetonitrile (B52724)None252435
2AcetonitrileNone801265
3DMFNone801278
4DMSONone801285
5DMSOTriethylamine (1.1)80892
6DMSOTriethylamine (1.1)100890 (with impurities)

Chemical Reactivity and Transformation Mechanisms of N Benzyl 3,4 Dinitrobenzamide

Reactions Involving the Benzamide (B126) Moiety

The benzamide group, which connects the dinitrophenyl and benzyl (B1604629) fragments, is a stable amide linkage. However, under specific conditions, it can undergo reactions such as hydrolysis and transamidation.

Hydrolysis Mechanisms

The hydrolysis of the amide bond in N-benzyl-3,4-dinitrobenzamide, which would yield 3,4-dinitrobenzoic acid and benzylamine (B48309), can proceed through different mechanisms depending on the pH of the environment.

Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzylamine as the leaving group (in its protonated form, benzylammonium) leads to the formation of 3,4-dinitrobenzoic acid.

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the benzylamide anion, which then abstracts a proton from the newly formed carboxylic acid to yield benzylamine and the 3,4-dinitrobenzoate salt. The kinetics of hydrolysis for related compounds, such as benzyl 4-nitrophenylsulfamate esters, have been shown to follow associative S(N)2(S) mechanisms in acidic solutions and dissociative E1cB routes in neutral to alkaline conditions rsc.org.

Transamidation Processes

Transamidation is a process where the amino group of an amide is exchanged with another amine. For a stable amide like this compound, this reaction typically requires harsh conditions or catalysis. The reaction involves the nucleophilic attack of an external amine on the carbonyl carbon of the benzamide, leading to a tetrahedral intermediate. The cleavage of the original carbon-nitrogen bond releases benzylamine and forms a new amide.

Recent research has shown that transamidation of carboxamides can be achieved under solvent-free conditions using catalysts like L-proline nih.gov. Iron(III) salts have also been shown to catalyze the transamidation of a wide range of amides with various amines nih.gov. For this compound, such a reaction would be competitive, requiring a sufficiently nucleophilic amine and conditions that favor the displacement of benzylamine.

Reactions at the Dinitro-substituted Phenyl Ring

The phenyl ring substituted with two nitro groups is severely electron-deficient. This electronic character strongly influences its reactivity, making it prone to nitro group reduction and nucleophilic aromatic substitution, while deactivating it towards electrophilic attack.

Nitro Group Reduction Pathways and Intermediates

The reduction of the two nitro groups on the aromatic ring is a prominent reaction for dinitroaromatic compounds. This transformation can proceed stepwise and yield a variety of products depending on the reducing agent and reaction conditions. The general pathway involves a six-electron reduction for each nitro group, passing through key intermediates.

Nitro (NO₂) → Nitroso (NO) : A two-electron reduction.

Nitroso (NO) → Hydroxylamine (NHOH) : A further two-electron reduction.

Hydroxylamine (NHOH) → Amine (NH₂) : The final two-electron reduction.

Catalytic hydrogenation is a common method for reducing nitroaromatic compounds. nih.govresearchgate.net Depending on the catalyst and conditions, one or both nitro groups can be reduced. Selective reduction of one nitro group in a dinitroarene is possible, often leading to nitroanilines organic-chemistry.org.

Reducing Agent/SystemTypical Product(s)Selectivity Notes
H₂, Pd/C, PtO₂ or Raney NickelDiaminobenzamideGenerally leads to complete reduction of both nitro groups.
Iron (Fe) in acidic mediaDiaminobenzamideA classic and effective method for complete reduction.
Sodium Sulfide (Na₂S) or Ammonium (B1175870) Sulfide ((NH₄)₂S)NitroaminobenzamideCan often be used for the selective reduction of one nitro group.
Tin(II) Chloride (SnCl₂)Diaminobenzamide or NitroaminobenzamideCan be controlled for selective or complete reduction.
Catalytic Hydrogen Transfer (e.g., Hydrazine (B178648), Ammonium formate)Diaminobenzamide or Phenylhydroxylamine derivativesCan sometimes be used to isolate intermediate reduction products like hydroxylamines. mdpi.com
Hydrogen Sulfide (H₂S) and Carbon Monoxide (CO)DiaminobenzamideEffective for the full reduction of dinitro aromatic compounds in the vapor phase over catalysts like iron or cobalt. google.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dinitrobenzene Core

The electronic nature of the dinitro-substituted ring dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The two nitro groups are powerful deactivating groups due to their strong electron-withdrawing nature (both by induction and resonance). They remove electron density from the benzene (B151609) ring, making it highly resistant to attack by electrophiles. Therefore, EAS reactions like nitration, halogenation, or Friedel-Crafts reactions are extremely unfavorable on this dinitrobenzene core.

Nucleophilic Aromatic Substitution (S(N)Ar) : Conversely, the strong electron-withdrawing character of the nitro groups makes the aromatic ring highly susceptible to nucleophilic attack. wikipedia.org This is the most important reaction pathway for this part of the molecule. For an S(N)Ar reaction to occur, a good leaving group (typically a halide) must be present on the ring. In the case of this compound, there is no inherent leaving group. However, if a derivative such as N-benzyl-2-chloro-4,5-dinitrobenzamide were considered, nucleophilic substitution would be highly favored. The nitro groups activate the ring towards nucleophilic attack, especially at positions ortho and para to them, by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. quizlet.comnih.gov In 3,4-dinitro-substituted systems, a nucleophile would preferentially attack a position activated by one or both nitro groups. For example, in 1-chloro-3,4-dinitrobenzene (B146266), nucleophilic attack readily occurs. researchgate.net

Reactions at the N-benzyl Moiety

The N-benzyl group consists of a benzyl CH₂ group and an attached phenyl ring. Both parts of this moiety have characteristic reactivities.

The most significant reaction of the N-benzyl group in amides is its cleavage, known as N-debenzylation . This is a crucial reaction in synthetic chemistry where the benzyl group is often used as a protecting group for amines and amides. Common methods for N-debenzylation include:

Hydrogenolysis : This is a widely used method involving catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). The benzyl C-N bond is cleaved to release toluene and the primary amide. However, this method would also reduce the nitro groups on the other ring.

Oxidative Cleavage : The benzyl group can be removed under oxidative conditions. For instance, an alkali metal bromide/Oxone system can generate bromo radicals that abstract a hydrogen atom from the benzylic position, leading to an intermediate that is hydrolyzed to the primary amide. organic-chemistry.orgacs.org Another oxidative system involves potassium tert-butoxide and oxygen in DMSO. researchgate.net

Acidic Cleavage : Strong acids can be used for debenzylation, particularly when the benzyl group is substituted with electron-donating groups like methoxy (B1213986) groups. researchgate.net

The phenyl ring of the benzyl group itself is electronically neutral and can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The N-benzamide group acts as an ortho, para-director, though it is deactivating. Therefore, electrophilic attack will preferentially occur at the ortho and para positions of the benzyl group's phenyl ring, albeit slower than on unsubstituted benzene.

Oxidation and Reduction of the Benzyl Group

The benzyl group of this compound is susceptible to both oxidation and reduction reactions at the benzylic carbon, which is the carbon atom directly attached to the benzene ring and the amide nitrogen. The reactivity of this position is enhanced due to the stability of the potential intermediates, such as benzyl radicals, cations, or anions, which are stabilized by the adjacent aromatic ring wikipedia.org.

Oxidation:

The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them primary sites for oxidative transformation wikipedia.org. The oxidation of the benzyl group can lead to different products depending on the strength and type of oxidizing agent used.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or concentrated nitric acid (HNO₃), can cleave the benzylic carbon. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would likely lead to the cleavage of the benzyl group and the formation of 3,4-dinitrobenzoic acid. Milder oxidizing agents can selectively convert the benzylic methylene group into a carbonyl group. wikipedia.org For instance, reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX) can oxidize a benzylic methylene group to a ketone. wikipedia.orgmasterorganicchemistry.com

Electrochemical methods have also been employed for the oxidative cleavage of benzyl C-N bonds under metal-free conditions. This process typically involves an initial single-electron oxidation at the anode to form a nitrogen radical cation, which ultimately leads to the formation of the corresponding aldehyde. mdpi.com Applying this to this compound would be expected to yield benzaldehyde (B42025) and 3,4-dinitrobenzamide (B149731).

Table 1: Potential Oxidation Reactions of the Benzyl Group

Oxidizing AgentExpected Product(s)Reaction Type
Potassium Permanganate (KMnO₄)3,4-Dinitrobenzoic acidC-N Bond Cleavage / Oxidation
Chromium Trioxide (CrO₃) / Acetic AcidN-(3,4-dinitrobenzoyl)benzamideOxidation to Amide
4-acetamido-TEMPO / PhI(OAc)₂Benzaldehyde + 3,4-DinitrobenzamideC-N Bond Cleavage
Electrochemical OxidationBenzaldehyde + 3,4-DinitrobenzamideC-N Bond Cleavage

Reduction:

The benzyl group can be removed under various reductive conditions. A common and efficient method is catalytic hydrogenolysis. wikipedia.orgorganic-chemistry.org This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This process would cleave the benzyl C-N bond, resulting in the formation of toluene and 3,4-dinitrobenzamide. This de-benzylation is a widely used strategy in organic synthesis, particularly for removing benzyl protecting groups from alcohols, amines, and other functional groups. wikipedia.orgorganic-chemistry.org

Alternative reductive methods involve using dissolving metals, such as sodium or lithium in liquid ammonia (B1221849) (a Birch reduction), which proceeds through a single electron transfer process to cleave the benzyl group. wikipedia.org

Table 2: Potential Reduction Reactions of the Benzyl Group

Reagent(s)Expected Product(s)Reaction Type
H₂, Pd/CToluene + 3,4-DinitrobenzamideHydrogenolysis (C-N Bond Cleavage)
Na / NH₃ (liquid)Toluene + 3,4-DinitrobenzamideDissolving Metal Reduction

Modification of the Benzyl Ring Substituents

Direct modification of the benzyl ring's substituents in the intact this compound molecule via electrophilic aromatic substitution is challenging and not a commonly reported synthetic strategy. Such reactions would face challenges with selectivity and potential side reactions involving the other functional groups in the molecule, particularly the electron-withdrawing dinitrobenzamide portion.

The prevalent and more efficient strategy for introducing diverse substituents onto the benzyl ring is to synthesize analogues of this compound from appropriately pre-functionalized benzylamine precursors. This approach allows for precise control over the type and position of substituents on the benzyl ring. The synthesis generally involves the coupling of a substituted benzylamine with a 3,4-dinitrobenzoyl chloride or a related activated carboxylic acid derivative.

Research on related N-benzyl benzamide structures demonstrates this synthetic logic. For example, various N-benzyl 3,5-dinitrobenzamides with different groups on the benzyl ring were synthesized by coupling 3,5-dinitrobenzoyl chloride with the corresponding substituted benzylamines. nih.gov Similarly, studies on other complex carboxamides have utilized a range of substituted benzylamines to create libraries of compounds with diverse functionalities on the benzyl ring, aiming to explore structure-activity relationships. nih.govresearchgate.net

Table 3: Synthesis of Analogues via Substituted Benzylamines

Substituted Benzylamine PrecursorResulting this compound Analogue
4-MethylbenzylamineN-(4-methylbenzyl)-3,4-dinitrobenzamide
4-MethoxybenzylamineN-(4-methoxybenzyl)-3,4-dinitrobenzamide
4-ChlorobenzylamineN-(4-chlorobenzyl)-3,4-dinitrobenzamide
4-(Trifluoromethyl)benzylamineN-(4-(trifluoromethyl)benzyl)-3,4-dinitrobenzamide

This synthetic methodology underscores that modifications are typically incorporated into the building blocks prior to the final assembly of the target molecule, rather than through post-synthesis modification of the benzyl ring. The electronic properties of substituents on the benzyl ring can influence the reactivity of the molecule, including the ease of hydrogenolysis of the benzyl group. researchgate.net

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific chemical compound “this compound” is not publicly available. Research and publications provide spectroscopic and structural analyses for related isomers, such as N-benzyl-3,5-dinitrobenzamide, and other similar benzamide derivatives. However, specific ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and X-ray crystallography data for the 3,4-dinitro substituted N-benzyl-benzamide could not be located.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for this compound. The creation of such an article would require access to primary research data that has not been published or is not indexed in the searched databases.

Advanced Spectroscopic and Structural Elucidation in Research

Chromatographic Techniques for Purification and Analytical Purity in Research

In the synthesis and analysis of N-benzyl-3,4-dinitrobenzamide, chromatographic techniques are indispensable for both the purification of the final product and for monitoring the progress of the chemical reaction. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like this compound, which is typically a solid at room temperature, purification is often achieved by column chromatography, while analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess purity and reaction completion.

The purification of related N-substituted dinitrobenzamides often involves column chromatography on silica (B1680970) gel. preprints.orgpublish.csiro.au The choice of solvent system (eluent) is critical and is typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum spirits and a more polar solvent such as ethyl acetate (B1210297). preprints.orgpublish.csiro.au The polarity of the eluent is carefully adjusted to achieve optimal separation of the desired product from unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, developing a robust HPLC method is crucial for determining the purity of the synthesized compound with high precision. An HPLC method is typically developed by selecting an appropriate stationary phase (column), mobile phase, and detector.

Given the aromatic and polar nature of this compound, a reversed-phase HPLC method is a suitable approach. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The components of the mixture are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

While a specific, validated method for this compound is not extensively published, a representative method can be developed based on the analysis of structurally similar dinitroaromatic compounds. preprints.org The dinitro-aromatic structure allows for strong ultraviolet (UV) absorbance, making a UV detector a suitable choice for this analysis.

Below is a table outlining a representative set of HPLC conditions for the analysis of this compound.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile (MeCN)
Gradient Isocratic or Gradient Elution (e.g., 70% A / 30% B)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 254 nm
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)

This table represents a typical starting point for method development. The mobile phase composition and gradient profile would be optimized to ensure adequate resolution from potential impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. rsc.org For the synthesis of this compound, which is typically formed by the amidation of 3,4-dinitrobenzoyl chloride with benzylamine (B48309), TLC can be used to track the consumption of the starting materials and the formation of the product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. rsc.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

The separated spots are visualized, often under UV light, as aromatic compounds like this compound are typically UV-active. rsc.org By comparing the spots from the reaction mixture to spots of the pure starting materials, a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Table 2: Typical TLC Conditions for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Ethyl acetate / Hexane mixture (e.g., 1:4 or 1:2 v/v)
Sample Application Capillary spotter
Development In a closed TLC chamber saturated with the mobile phase vapor
Visualization UV light (254 nm)

The ratio of the mobile phase components is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for optimal separation and visualization.

Computational and Theoretical Investigations of N Benzyl 3,4 Dinitrobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in understanding the electronic structure, stability, and reactivity of a molecule. nih.gov

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

A thorough search of scientific databases has not yielded any specific Density Functional Theory (DFT) studies that have been performed on N-benzyl-3,4-dinitrobenzamide. Consequently, there is no published data available regarding its optimized molecular geometry, bond lengths, bond angles, or theoretical stability as determined by this method. While DFT studies have been applied to other benzamide (B126) derivatives to analyze their structural parameters, this specific isomer remains uncharacterized in the computational literature. nih.gov

Molecular Orbital Analysis

There are no specific molecular orbital analyses, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap, reported for this compound. Such analyses are crucial for predicting a molecule's chemical reactivity and electronic transitions. Although molecular orbital distributions have been studied for other complex organic molecules, this information is not available for the requested compound. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide valuable insights into the conformational flexibility of a molecule and its interactions with the surrounding solvent environment over time. No published research articles or datasets were found that detail MD simulations performed on this compound. Therefore, its dynamic behavior, conformational landscape, and specific interactions with solvents have not been computationally explored and reported.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. physchemres.orgekb.eg

Binding Site Identification and Interaction Profiling

While numerous docking studies have been conducted on the related N-benzyl-3,5-dinitrobenzamide, particularly against the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1) from Mycobacterium tuberculosis, there are no such studies specifically for the this compound isomer. researchgate.netnih.govmdpi.comnih.gov As a result, there is no information available on its potential protein targets, binding site identification, or the specific amino acid interactions it might form.

Energetic Analysis of Ligand-Target Complexes

In the absence of any ligand-protein docking studies for this compound, there is consequently no data on the energetic analysis of its potential ligand-target complexes. This includes binding energies, scoring functions, or other metrics used to quantify the stability and affinity of the molecule within a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comethernet.edu.et The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. mdpi.com For a compound such as this compound, a QSAR study would theoretically be employed to predict its biological potency and to guide the synthesis of new, more active analogues by identifying the key molecular properties that govern its activity.

The development of a robust QSAR model is a systematic process that involves several critical steps: the selection of a dataset of compounds, the calculation of molecular descriptors, the generation of a mathematical model correlating descriptors with activity, and rigorous statistical validation. mdpi.com

Methodological Framework for a QSAR Study

A theoretical QSAR investigation for this compound would involve creating a series of derivatives and analyzing their properties.

Dataset Assembly: A training set of molecules based on the this compound scaffold would be required. For each molecule, a specific biological activity, such as the minimum inhibitory concentration (MIC) against a microbial strain, would be experimentally determined and typically converted to a logarithmic scale (e.g., pMIC) for the QSAR analysis. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of molecular properties, would be calculated for each compound in the series using quantum mechanical and other computational methods. researchgate.netnih.gov These descriptors fall into several categories.

Descriptor ClassExamplesRelevance to this compound
Electronic Dipole Moment, HOMO/LUMO Energies, Mulliken ChargesThe two nitro groups are strong electron-withdrawing groups, making electronic properties critical. LUMO (Lowest Unoccupied Molecular Orbital) energy can relate to the compound's ability to accept electrons, a key factor in the mechanism of many nitroaromatic drugs. researchgate.net
Hydrophobic LogP (octanol-water partition coefficient)This descriptor models the compound's lipophilicity, which influences its ability to cross biological membranes to reach a target site.
Steric/Topological Molar Volume, Surface Area, Molecular Weight, Shape IndicesThese descriptors account for the size and shape of the molecule, which are crucial for its interaction and fit with a biological target, such as an enzyme's active site. nih.gov
Hydrogen Bonding Number of H-bond donors/acceptors, Polar Surface Area (PSA)The amide group (-CONH-) and nitro groups (-NO₂) can participate in hydrogen bonding, a key interaction for ligand-receptor binding. researchgate.net

Model Generation and Validation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. researchgate.net A generic QSAR equation takes the form:

pMIC = c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + k

Here, the coefficients (c₁, c₂) indicate the magnitude and direction (positive or negative) of each descriptor's influence on the activity, and k is a constant.

The predictive power and robustness of the generated model are assessed using various statistical metrics. While specific QSAR models for this compound are not available in the literature, studies on analogous nitrobenzamide series provide insight into the validation parameters used.

Detailed Research Findings from Analogous Compounds

While direct QSAR studies on this compound are not extensively published, research on structurally related dinitrobenzamide and nitroaromatic compounds provides valuable insights into the descriptors that are crucial for their biological activity, particularly as antitubercular agents. researchgate.netpreprints.orgnih.gov

For instance, 2D-QSAR studies on a series of nitrobenzamide derivatives identified that electronic and topological indices play a significant role in determining their biological activity. researchgate.net A comparative analysis of different statistical methods in one such study yielded models with varying degrees of predictive accuracy.

Statistical Methodr² (Goodness of fit)q² (Internal validation)pred_r² (External validation)
MLR (Multiple Linear Regression) 0.78080.64920.9044
PLS (Partial Least Squares) 0.77850.64200.7181
PCR (Principal Component Regression) 0.73930.62220.9135
Data adapted from a 2D-QSAR study on nitrobenzamide derivatives for antitubercular activity. researchgate.net

These results demonstrate that a statistically significant model can be developed. The study highlighted that descriptors such as LUMO Energy, an electronic descriptor, were important for the activity of these compounds. researchgate.net Similarly, a broader study on diverse nitroaromatic compounds found that their antibacterial activity increased with their electrophilic potency (related to LUMO energy) and the LUMO-HOMO energy gap. researchgate.net

These findings suggest that a theoretical QSAR model for this compound would likely find that its biological activity is strongly influenced by electronic factors stemming from the dinitro-substituted benzene (B151609) ring, alongside steric and hydrophobic contributions from the N-benzyl group. The model would serve as a predictive tool to design derivatives with optimized electronic and steric properties for enhanced potency.

Mechanistic Biological Studies at the Molecular Level Excluding Clinical Human Trials and Safety/toxicity Profiles

Enzyme Inhibition Studies: Focus on Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)

N-benzyl-3,4-dinitrobenzamide and related dinitrobenzamide compounds have been a significant focus of research as inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). mdpi.com DprE1 is a crucial FAD-dependent oxidoreductase enzyme found in the periplasm of Mycobacterium tuberculosis (Mtb). nih.govsemanticscholar.org It is essential for the biosynthesis of the mycobacterial cell wall, specifically in the formation of decaprenyl-phospho-d-arabinofuranose (DPA), which is the sole donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan. nih.govsemanticscholar.orgnih.gov The absence of a human analogue for DprE1 makes it a prime target for the development of new antitubercular drugs. nih.gov

Inhibitors of DprE1 are broadly categorized into two classes: covalent and non-covalent inhibitors. nih.govsemanticscholar.org The dinitrobenzamide family, including this compound, primarily falls into the category of covalent inhibitors. mdpi.comnih.gov

Characterization of Interaction with DprE1 Cofactor (FAD)

The inhibitory action of dinitrobenzamides against DprE1 is intrinsically linked to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govsemanticscholar.org The process begins with the reduction of one of the nitro groups on the inhibitor by the reduced FAD (FADH2) within the DprE1 active site. nih.govnih.gov This reduction transforms the nitro group into a highly reactive nitroso moiety. nih.govsemanticscholar.org Computational docking studies have shown that the optimal positioning of these inhibitors places them in close proximity to both the FAD cofactor and a critical cysteine residue (Cys387), which is essential for the subsequent steps of inhibition. semanticscholar.org The distance between the nitrogen atom of the inhibitor's nitro group and the nitrogen in the isoalloxazine ring of the FAD cofactor is a critical factor; distances greater than 5.5Å are associated with a significant decrease in inhibitory activity. researchgate.net

Impact of Nitro Group Reduction on DprE1 Inhibition

The reduction of a nitro group is the pivotal activation step for the covalent inhibition of DprE1 by this compound and related compounds. nih.govsemanticscholar.org This bioactivation is mediated by the DprE1 enzyme itself, specifically through its reduced FAD cofactor. nih.gov The conversion of the nitro group to a nitroso species is essential for the subsequent formation of the covalent adduct with Cys387. nih.govsemanticscholar.org Studies have shown that the presence and position of the nitro groups are crucial for antimycobacterial activity. acs.orgresearchgate.net For instance, analogues where the nitro groups are shifted or replaced often exhibit reduced or altered activity, sometimes targeting DprE1 less effectively or showing increased toxicity. acs.org The 3,5-dinitro substitution pattern has been identified as particularly important for high efficacy. acs.orgresearchgate.net

Exploration of Other Potential Molecular Targets and Pathways

While DprE1 is the primary and most well-characterized target of this compound, the reactivity of its dinitroaromatic core suggests the potential for interactions with other cellular components and modulation of other enzymatic pathways.

Interaction with Cellular Components (e.g., DNA, proteins)

Nitroaromatic compounds, in general, are known to be bioreductively activated to reactive intermediates that can interact with various cellular macromolecules. acs.org While the primary mechanism for dinitrobenzamides in the context of M. tuberculosis is the specific covalent modification of DprE1, the possibility of off-target interactions exists. preprints.org The reduced intermediates, such as hydroxylamines, are electrophilic and could potentially alkylate other nucleophilic sites on proteins or even DNA. acs.org However, the high efficiency of the DprE1-mediated activation and subsequent covalent binding within the enzyme's active site likely channels the majority of the reactive intermediates towards this specific target, minimizing widespread off-target effects. Some studies on related dinitrobenzamide prodrugs have explored their potential as bifunctional DNA cross-linking agents following nitroreduction, though this is a distinct mechanism from the DprE1 inhibition. acs.org

Modulation of Enzyme Activity (beyond DprE1)

The dinitrobenzamide scaffold has been investigated for its effects on other enzymes. For instance, certain nitro-substituted benzamide (B126) derivatives have been evaluated for their anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS). researchgate.net Additionally, the core structure has been incorporated into hybrid molecules designed to target other enzymes, such as thymidylate kinase in M. tuberculosis. ugent.be However, for this compound itself, the predominant and most potent activity described in the scientific literature is the specific and covalent inhibition of DprE1. mdpi.comnih.gov The structural features of the dinitrobenzamides, particularly the substitution pattern, appear to be highly optimized for the DprE1 active site, making it their principal molecular target. researchgate.net

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the compound This compound concerning its mechanistic biological studies at the molecular level. The majority of published research in this area focuses on a closely related isomer, N-benzyl-3,5-dinitrobenzamide , and other dinitrobenzamide derivatives.

Therefore, it is not possible to provide a detailed article on the mycobacterial growth inhibition mechanisms, molecular basis of selective activity, or resistance mechanisms specifically for this compound as per the requested outline.

Scientific research has, however, extensively investigated other dinitrobenzamide compounds, revealing insights that may or may not be applicable to the 3,4-dinitro isomer. For instance, studies on N-benzyl-3,5-dinitrobenzamides have identified them as potent antitubercular agents. nih.govacs.org This research has explored their mechanism of action, which often involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. mdpi.comresearchgate.netasm.org

Should you be interested in the molecular biology of the more widely studied dinitrobenzamide derivatives, a substantial body of literature is available.

Structure Activity Relationship Sar Investigations

Influence of Benzyl (B1604629) Moiety Substituents on Activity

Modifications to the benzyl group of dinitrobenzamide analogs have a significant impact on their biological activity. Studies have shown that the nature and position of substituents on the benzyl ring can dramatically alter the potency of these compounds. iu.edu

For instance, in a series of N-benzyl 3,5-dinitrobenzamides, the introduction of a halogen atom, such as fluorine or bromine, at the para-position of a piperidine (B6355638) ring attached to the benzyl moiety was found to be favorable for antitubercular activity. iu.edu Specifically, a compound with a fluorine substitution demonstrated a potent Minimum Inhibitory Concentration (MIC) value. iu.edu The addition of a second aromatic group, like a 4-fluorophenyl ring, to this piperidine ring was also well-tolerated, maintaining considerable activity. iu.edu

Interestingly, even the removal of the piperidine ring and direct attachment of simpler groups to the benzyl moiety can result in compounds with significant activity. In these cases, electron-donating groups like a methoxy (B1213986) group (OCH3) were preferred over electron-withdrawing groups (such as CF3 or OCF3) or halogen atoms. iu.edu This suggests that the electronic properties of the substituent on the benzyl ring play a crucial role in modulating the compound's interaction with its biological target.

In other related dinitrobenzamide series, the presence of an N-benzyl group itself was found to be a preferred structural feature over N-phenoxyethyl or N-aminoethyl groups for antitubercular activity. nih.gov

Role of Dinitro Group Position and Number

The number and placement of nitro groups on the benzamide (B126) core are critical determinants of biological activity. Research consistently demonstrates that the presence of two nitro groups is often essential for high potency, particularly in antitubercular agents. acs.org

Comparative studies have shown that 3,5-dinitro-substituted compounds generally exhibit superior activity compared to their 2,4-dinitro or 3,4-dinitro counterparts. acs.org For example, 2,4-dinitrobenzyl isomers have been found to possess substantially lower antimycobacterial activity than the 3,5-dinitro analogs. acs.org Similarly, replacing one of the nitro groups with a trifluoromethyl group, as in 3-nitro-5-(trifluoromethyl)benzyl derivatives, or an amino group, as in 3-amino-5-nitrobenzyl analogs, often leads to a complete loss of activity. acs.org

While the 3,5-dinitro arrangement is frequently optimal, some studies have explored other dinitrophenyl isomers. For instance, 2,5-dinitrobenzylsulfanyl oxadiazoles (B1248032) and tetrazoles were found to retain high antimycobacterial activity, although this was associated with increased toxicity. acs.org The synthesis of compounds with a 3,4-dinitro substitution pattern has also been undertaken to explore the impact of this specific isomer on biological activity. acs.org

The general consensus from these studies is that the dinitro substitution pattern is a key pharmacophoric feature, with the 3,5-isomer often being the most favorable for achieving high levels of biological activity. acs.orgmdpi.com

Impact of the Amide Linker Structure

The amide linker, which connects the dinitrophenyl core to the benzyl moiety, is another critical component influencing the activity of these compounds. Modifications to this linker can significantly affect the molecule's flexibility, shape, and ability to interact with its target. nih.govresearchgate.netwilddata.cn

Studies exploring a diverse library of 3,5-dinitrobenzamides have shown that the type of linker is a key structural feature impacting activity. nih.govresearchgate.netwilddata.cnnih.gov For instance, the replacement of an ester bond with a more rigid amide bond has been shown to significantly improve the inhibitory potency of some compounds against certain enzymes. doi.org This increased potency is thought to be due to the amide bond's ability to maintain a more planar geometry between the two main parts of the molecule. doi.org

In the context of antitubercular agents, simplifying the structure of more complex molecules by opening a thiazinone ring to form a benzamide scaffold has proven to be a successful strategy. nih.gov This approach led to the identification of potent N-benzyl 3,5-dinitrobenzamides. nih.gov Further modifications to the amide linker, such as the insertion of an oxygen atom, have been shown to influence activity, although not always positively. nih.gov For example, inserting an oxygen atom between a piperidine ring and a 4-trifluoromethoxybenzene ring in one series of compounds resulted in decreased activity. nih.gov

The flexibility of the linker is also an important consideration. Compounds with a flexible linker, in addition to a terminal aromatic group, have been shown to be among the more active derivatives in some studies. nih.gov

Correlations Between Structural Features and Molecular Interactions

The biological activity of N-benzyl-3,4-dinitrobenzamide and its analogs is a direct consequence of their molecular interactions with biological targets. The structural features discussed in the preceding sections all contribute to the binding affinity of these compounds. malvernpanalytical.com

Computational docking studies have provided valuable insights into how these molecules might bind to their target enzymes. For covalent inhibitors that target enzymes like DprE1, the mechanism of action involves the reduction of a nitro group by the enzyme's FAD cofactor, followed by the formation of a covalent bond with a cysteine residue. nih.gov Therefore, the positioning of the nitro group within the enzyme's active site is crucial. Docking studies have shown that the most active compounds orient themselves in a way that places the nitro group in close proximity to the FAD cofactor and the key cysteine residue. nih.gov The distance between the nitrogen atom of the nitro group and the nitrogen in the FAD cofactor appears to be a critical factor, with shorter distances correlating with higher activity. researchgate.net

The binding affinity is influenced by a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic forces. malvernpanalytical.com For example, in one class of 5-lipoxygenase inhibitors, a nitro group was predicted to form a hydrogen bond with a histidine residue in the enzyme's active site, while a naphthyl group was involved in hydrophobic interactions. doi.org

The table below summarizes the antitubercular activity (Minimum Inhibitory Concentration - MIC) of selected dinitrobenzamide analogs, illustrating the impact of structural modifications.

Compound IDCore StructureAmide Linker SubstituentTerminal GroupMIC (µg/mL)Reference
D1 3,5-Dinitrobenzamide (B1662146)N-benzyl4-(4-trifluoromethoxyphenyl)piperidine0.0625 nih.gov
D2 3,5-DinitrobenzamideN-benzyl4-((4-trifluoromethoxyphenyl)oxy)piperidine0.5 nih.gov
D3 3,5-DinitrobenzamideN-benzylPiperidine2 nih.gov
D4 3,5-DinitrobenzamideN-benzylMorpholine>128 nih.gov
C1 3-nitro-5-(trifluoromethyl)benzamideN-benzyl4-(4-trifluoromethoxyphenyl)piperidine0.5 nih.gov
A6 3,5-DinitrobenzamideN-benzyl4-fluoropiperidine<0.016 iu.edu
A11 3,5-DinitrobenzamideN-(4-methoxybenzyl)-<0.016 iu.edu
c2 3,5-Dinitrobenzamide-[CH2]2-O-4-chlorophenyl0.031 nih.govnih.gov
d1 3,5-Dinitrobenzamide-[CH2]3-O-phenyl0.031 nih.govnih.gov
d2 3,5-Dinitrobenzamide-[CH2]4-O-phenyl0.031 nih.govnih.gov

Design and Synthesis of N Benzyl 3,4 Dinitrobenzamide Derivatives and Analogs

Modifications for Enhanced Target Interaction or Specificity

Structure-activity relationship (SAR) studies have revealed that modifications to the N-benzyl portion of the molecule significantly influence target interaction. These changes often involve introducing substituents on the benzyl (B1604629) ring or replacing it with more complex cyclic systems to improve binding affinity and specificity.

Research into antitubercular agents has shown that for N-benzyl-3,5-dinitrobenzamides, the introduction of various groups at the para-position of the benzyl ring can modulate activity. nih.gov For instance, derivatives where the benzylamine (B48309) moiety is part of a substituted piperidine (B6355638) or piperazine (B1678402) ring have been extensively studied. The nature of the substituent on these rings is critical for potency. In one study, replacing a trifluoromethyl group on a terminal piperidine ring with a halogen atom (e.g., fluorine) resulted in a compound with potent activity against Mycobacterium tuberculosis H37Rv. nih.gov The addition of a terminal aromatic moiety, such as a 4-fluorophenyl group, has also been found to be acceptable for maintaining considerable activity. nih.gov

The general synthetic approach for these derivatives involves the nucleophilic addition/elimination reaction between 3,5-dinitrobenzoyl chloride and the desired substituted benzylamine or a related amine-containing moiety. nih.gov

Table 1: Effect of Modifications on the N-benzyl Moiety on Antitubercular Activity
Compound ReferenceCore ScaffoldN-Substituent StructureModification DetailActivity (MIC, μg/mL vs. MTB H37Rv)Source
C1 (analogue)3-nitro-5-(trifluoromethyl)benzamideN-benzyl with p-substituted piperidinePiperidine with 4-CF₃ group0.5 nih.gov
D13,5-dinitrobenzamide (B1662146)N-benzyl with p-substituted piperidinePiperidine with 4-CF₃ group0.0625 nih.gov
A6 (analogue)3,5-dinitrobenzamideN-benzyl with p-substituted piperidinePiperidine with 4-F group&lt;0.016 nih.gov
A7 (analogue)3,5-dinitrobenzamideN-benzyl with p-substituted piperidinePiperidine with 4-(4-fluorophenyl) group0.059 nih.gov

Introduction of Heterocyclic Moieties for Structural Diversity

To expand chemical space and explore new binding interactions, heterocyclic rings are often introduced into the N-benzyl-dinitrobenzamide structure. This can be achieved by replacing the benzyl group's phenyl ring with a heterocycle or by incorporating heterocyclic systems within the linker or terminal portion of the N-substituent.

A common strategy involves replacing the N-benzyl group with an N-pyridinylmethyl group. nih.gov Studies have demonstrated that N-(pyridin-2-yl)methyl and N-(pyridin-3-yl)methyl 3,5-dinitrobenzamides can exhibit potent antitubercular activity, indicating that the pyridine (B92270) nitrogen is well-tolerated and can potentially form beneficial interactions within the target's active site. nih.gov Specifically, the N-(pyridin-2-yl)methyl analogue has shown excellent activity, comparable to lead compounds. nih.gov

Further diversification has been achieved by synthesizing derivatives containing other heterocyclic moieties. For example, a 3,5-dinitrobenzamide has been successfully coupled with a pyrazole-containing amine, specifically 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, to generate a novel derivative. tandfonline.com This highlights the versatility of the amide coupling reaction, which typically involves reacting 3,5-dinitrobenzoyl chloride with the desired heterocyclic amine in the presence of a base like triethylamine (B128534). tandfonline.com

Table 2: Introduction of Heterocyclic Moieties in 3,5-Dinitrobenzamide Derivatives
Compound ReferenceHeterocyclic Moiety IntroducedPosition of HeterocycleReported Activity (MIC, μg/mL vs. MTB H37Rv)Source
B1 (analogue)PyridineReplaces Benzyl Phenyl Ring (N-pyridin-3-yl)methyl0.059 nih.gov
C1 (analogue)PyridineReplaces Benzyl Phenyl Ring (N-pyridin-2-yl)methyl&lt;0.016 nih.gov
9aPyrazolePart of the Amine MoietyNot Reported (Antimicrobial) tandfonline.com

Bioisosteric Replacements of Key Functional Groups

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, potency, and metabolic stability without drastically altering its conformation. In the context of N-benzyl-dinitrobenzamides, a prominent example is the replacement of a nitro group on the benzamide (B126) core with another strong electron-withdrawing group, such as a trifluoromethyl (CF₃) group. nih.gov

Comparative studies between N-benzyl-3,5-dinitrobenzamides and their N-benzyl-3-nitro-5-(trifluoromethyl)benzamide bioisosteres have been conducted. nih.gov While both scaffolds can produce active compounds, the results generally indicate that the 3,5-dinitrobenzamide core is preferred for antitubercular activity. For instance, replacing the trifluoromethyl group of an N-benzyl-3-nitro-5-(trifluoromethyl)benzamide (MIC of 0.5 μg/mL) with a nitro group to give the corresponding 3,5-dinitrobenzamide derivative resulted in an eight-fold increase in activity (MIC of 0.0625 μg/mL). nih.gov This suggests that the electronic and steric properties of the two nitro groups are optimal for interaction with the biological target in this specific class of compounds. nih.gov

Table 3: Bioisosteric Replacement on the Benzamide Core and Effect on Activity
Compound ReferenceCore ScaffoldBioisosteric GroupN-SubstituentActivity (MIC, μg/mL vs. MTB H37Rv)Source
C13-nitro-5-(trifluoromethyl)benzamide-CF₃N-benzyl with p-(4-CF₃-piperidino) group0.5 nih.gov
D13,5-dinitrobenzamide-NO₂N-benzyl with p-(4-CF₃-piperidino) group0.0625 nih.gov

Solid-Phase Synthesis Strategies for Libraries of Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of large collections, or libraries, of chemical compounds for high-throughput screening. nih.govspirochem.com This methodology is highly amenable to the synthesis of N-substituted benzamide derivatives, allowing for systematic exploration of structural diversity. walisongo.ac.idresearchgate.netthieme-connect.com The general strategy involves anchoring a chemical building block to an insoluble polymer support (resin), performing a series of chemical reactions, and then cleaving the final product from the support. spirochem.comuomustansiriyah.edu.iq

For a library of N-benzyl-dinitrobenzamide analogs, the synthesis could proceed as follows:

Immobilization : A protected dinitrobenzoic acid, such as 4-(Fmoc-aminomethyl)-3-nitrobenzoic acid or a similar precursor, is attached to a solid support like a Wang resin via an ester linkage. thieme-connect.com

Iterative Synthesis : A "submonomer" protocol can be employed. researchgate.netmdpi.com This involves an iterative cycle of reactions to build the desired structure. For N-substituted benzamides, this can involve:

An acylation step to form an amide bond.

A substitution step, such as a nucleophilic substitution with a diverse set of benzylamines to introduce the desired N-substituent. walisongo.ac.id

Diversity Generation : To create a library, the "split-and-pool" method can be used. nih.gov The resin beads are pooled, reacted with a building block, and then split into separate portions for the next reaction with different building blocks. This allows for the exponential generation of unique compounds. Alternatively, parallel synthesis can be performed where each unique compound is synthesized in a separate reaction vessel (e.g., in a 96-well plate format). nih.gov

Cleavage : Once the synthesis is complete, the final compounds are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the free molecules in solution for purification and analysis. thieme-connect.com

This approach facilitates the efficient and often automated synthesis of hundreds to thousands of distinct N-benzyl-dinitrobenzamide derivatives, where the structure of the benzylamine component is varied to explore the SAR and identify lead compounds. spirochem.comwalisongo.ac.id

Potential Non Clinical Applications and Research Utility

Application as Probes for Biological Pathway Elucidation

While no studies have specifically reported the use of N-benzyl-3,4-dinitrobenzamide as a biological probe, the dinitrobenzamide moiety is a key feature in compounds designed to investigate biological pathways. For instance, dinitrobenzamide derivatives have been instrumental in the study of antimicrobial resistance mechanisms.

A notable example is the investigation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), a prodrug whose activation by bacterial nitroreductases has been a subject of extensive research in the context of directed enzyme prodrug therapy (DEPT). nih.gov The reduction of the nitro groups is a critical step in generating cytotoxic species, and studying this process provides insights into the metabolic capabilities of microorganisms. nih.gov

Furthermore, radiolabeled 2,4-dinitrobenzamide (B3032253) derivatives have been synthesized as probes for tumor imaging with Positron Emission Tomography (PET). mdpi.com These probes are used to visualize and study biological processes within tumors non-invasively. Although a different isomer, this application highlights the potential of the dinitrobenzamide core to be adapted for creating probes for in vivo imaging and pathway elucidation.

Use as Intermediates in Complex Organic Synthesis

The chemical structure of this compound makes it a potentially useful intermediate in the synthesis of more complex molecules. The nitro groups can be readily reduced to amino groups, which can then be further functionalized. This provides a synthetic handle to introduce a variety of substituents and build molecular complexity.

The synthesis of various benzamide (B126) derivatives often starts from a corresponding dinitrobenzoyl chloride which is then reacted with an amine. For example, the synthesis of N-benzyl-3,5-dinitrobenzamides, potent antitubercular agents, involves the coupling of 3,5-dinitrobenzoyl chloride with various benzylamines. nih.gov A similar approach could be envisioned for the synthesis of this compound, which could then serve as a precursor for other molecules.

The general synthetic utility of dinitrobenzamides is evident in their use to create diverse libraries of compounds for drug discovery. For instance, a series of 3-nitro-5-(trifluoromethyl)benzamides and N-benzyl-3,5-dinitro-benzamides were synthesized to identify optimal benzamide cores for antimycobacterial activity. nih.gov This modular approach, where different amines and benzoyl chlorides are combined, underscores the role of compounds like this compound as building blocks in combinatorial chemistry.

Table 1: Examples of Dinitrobenzamide Derivatives in Organic Synthesis

Starting Material/IntermediateSynthetic TransformationFinal Product ClassResearch AreaReference
3,5-Dinitrobenzoyl chloride & BenzylaminesAmide bond formationN-benzyl-3,5-dinitrobenzamidesAntitubercular Drug Discovery nih.gov
5-(aziridin-1-yl)-2,4-dinitrobenzamideReduction of nitro groupsCytotoxic hydroxylaminesCancer Prodrug Therapy nih.gov
2,4-Dinitrobenzamide precursorsNucleophilic substitution with 18F18F-labeled Pyrazolo[1,5-a]pyrimidine derivativesPET Imaging Probes mdpi.com
3,4-Dinitrobenzoyl chloride & tert-butylamineAmidation followed by reductionN-tert-butyl-3,4-diaminobenzamideIntermediate for neurodegenerative disorder treatments

This table is generated based on data for structurally related compounds.

Material Science Applications

There is emerging interest in the use of dinitroaromatic compounds in material science. While no specific material science applications for this compound have been documented, related compounds have shown promise.

One study reported the use of 3,4-dinitrobenzamide (B149731) to functionalize Cadmium Telluride/Zinc Telluride (CdTe/ZnTe) quantum dots. These functionalized quantum dots were developed as fluorescent sensors for the detection of certain chemical compounds. researchgate.net The dinitrobenzamide moiety in this context plays a crucial role in the sensing mechanism. This suggests that this compound, with its similar dinitroaromatic core, could potentially be explored for the development of novel sensors or other advanced materials. The benzyl (B1604629) group could further be functionalized to tune the material's properties or to anchor it to different substrates.

The unique electronic properties conferred by the two nitro groups on the aromatic ring can also be exploited in the design of materials with specific optical or electronic characteristics.

Future Research Perspectives and Directions

Elucidating Undiscovered Molecular Mechanisms

The biological activities of N-benzyl-3,4-dinitrobenzamide are currently unknown. A primary research goal should be to screen the compound against various biological targets to uncover any potential therapeutic effects. Drawing parallels from the extensively studied 3,5-dinitrobenzamide (B1662146) derivatives, a key area of investigation would be its antimycobacterial potential. preprints.orgnih.govresearchgate.net

Future studies could focus on:

Enzyme Inhibition Assays: Research on related nitroaromatic compounds has identified the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme in Mycobacterium tuberculosis as a primary target. mdpi.comresearchgate.net The mechanism often involves the enzymatic reduction of a nitro group to a nitroso moiety, which then forms a covalent bond with a cysteine residue in the enzyme, leading to irreversible inhibition. preprints.orgresearchgate.net It is critical to investigate whether this compound can act as an inhibitor of DprE1 or other essential mycobacterial enzymes.

Exploring Alternative Targets: Other dinitrobenzamide derivatives have been investigated for different therapeutic purposes. For instance, 5-(aziridin-1-yl)-2,4-dinitrobenzamide has shown potent activity against the Leishmania parasite, and other derivatives have been explored for anticancer properties. evitachem.comchim.it A broad screening approach could reveal if this compound has applications in other disease areas.

Bioreductive Activation Studies: The positioning of the nitro groups at the 3 and 4 positions may influence the compound's reduction potential and subsequent biological activity compared to the 3,5- or 2,4-isomers. acs.org Research should aim to understand how the specific nitro group configuration affects its role as a potential prodrug and its mechanism of action upon bioreductive activation.

Exploration of Novel Synthetic Pathways

The synthesis of this compound has not been widely documented, presenting an opportunity for synthetic chemistry research. The most conventional approach would involve the formation of an amide bond between 3,4-dinitrobenzoic acid and benzylamine (B48309).

Key research directions include:

Optimization of Amide Coupling: A standard method involves converting 3,4-dinitrobenzoic acid to its more reactive acyl chloride derivative using agents like thionyl chloride, followed by reaction with benzylamine. preprints.org Research could explore alternative, milder, and more efficient coupling agents to improve yields and reduce byproducts.

One-Pot Procedures: Developing a one-pot synthesis from readily available starting materials could enhance efficiency. Research into catalytic systems, such as those using manganese dioxide (MnO2) for transamidation, might provide novel and more direct synthetic routes. rsc.org

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties of this compound and guide the synthesis of more effective derivatives before committing to extensive lab work.

Future computational studies could include:

Molecular Docking: Based on the hypothesis that the compound may target DprE1, molecular docking simulations can be performed to predict its binding affinity and orientation within the enzyme's active site. researchgate.netresearchgate.net This would provide insight into whether the 3,4-dinitro substitution pattern is favorable for binding compared to the known 3,5-dinitro inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is generated for a series of related derivatives, QSAR models can be developed. These models correlate structural features with biological activity, enabling the predictive design of new analogues with potentially enhanced potency. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding pose and identifying key interactions that contribute to binding affinity.

Development of Analytical Methods for Complex Matrices (in research settings)

To support future in vitro and potential in vivo research, robust analytical methods for the detection and quantification of this compound are essential.

Priorities for analytical method development include:

Chromatographic Techniques: Developing validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods will be crucial. nacchemical.comswgdrug.org These methods are necessary for assessing the purity of synthesized compounds, monitoring reaction progress, and for potential pharmacokinetic studies to measure compound concentrations in biological samples.

Spectroscopic Characterization: Full characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry is required to confirm the structure of the synthesized compound. swgdrug.org

Derivatization for Analysis: The related compound 3,5-dinitrobenzoic acid is used as a derivatizing agent to identify alcohols and amines due to the sharp melting points of the resulting crystals. wikipedia.org Future research could explore if this compound itself could be used as a reagent for similar analytical applications.

Investigating Non-Biological Applications of the Compound and its Derivatives

Beyond potential therapeutic uses, the chemical structure of this compound suggests it could have applications in materials science and analytical chemistry.

Potential research areas include:

Corrosion Inhibition: The precursor, 3,4-dinitrobenzoic acid, is known to be an important corrosion inhibitor. chemicalbook.com It would be valuable to investigate whether this compound or its derivatives can form protective films on metal surfaces and function as effective corrosion inhibitors.

Precursor for Dyes and Pigments: Dinitro aromatic compounds are often used as intermediates in the synthesis of dyes. evitachem.com The specific chromophoric properties imparted by the 3,4-dinitrobenzamide (B149731) structure could be explored for the development of novel colorants.

Component in Propellants: Dinitrotoluene, a precursor to the benzamide (B126), is used as a plasticizer and burn rate modifier in propellants. nacchemical.com While safety and stability would be primary concerns, the energetic nitro groups suggest that derivatives could be evaluated for applications in energetic materials research.

Data Tables

Table 1: Proposed Future Research Directions for this compound

Research Area Specific Focus Rationale / Key Questions Relevant Analogue Findings
Molecular Mechanisms DprE1 Enzyme Inhibition AssayDoes it inhibit a key enzyme in M. tuberculosis?3,5-Dinitrobenzamides are potent DprE1 inhibitors. preprints.orgnih.gov
Broad-Spectrum Biological ScreeningDoes it have activity against other pathogens (e.g., Leishmania) or cancer cells?Related dinitrobenzamides show anti-leishmanial and anticancer potential. evitachem.comchim.it
Synthetic Pathways Amide Bond Formation OptimizationWhat is the most efficient method to couple 3,4-dinitrobenzoic acid and benzylamine?Acyl chloride route is common for 3,5-dinitrobenzamides. preprints.org
Computational Modeling Molecular Docking with DprE1How does it bind to the target compared to the 3,5-isomer?Docking has successfully guided the design of 3,5-dinitrobenzamide derivatives. researchgate.netresearchgate.net
Analytical Methods HPLC & GC-MS Method DevelopmentHow can it be reliably quantified in research samples?Standard methods are used for purity and pharmacokinetic analysis of new compounds. nacchemical.comswgdrug.org
Non-Biological Applications Corrosion Inhibition StudiesCan it protect metal surfaces?The precursor 3,4-dinitrobenzoic acid is a known corrosion inhibitor. chemicalbook.com

Q & A

Basic: What are the most reliable synthetic routes for N-benzyl-3,4-dinitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a benzylamine derivative with a nitro-substituted benzoyl chloride. A common approach is DCC-mediated amidation (dicyclohexylcarbodiimide), which facilitates the formation of the amide bond under mild conditions . Key optimization steps include:

  • Temperature Control: Maintain 0–5°C during coupling to minimize side reactions (e.g., nitro group reduction).
  • Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reaction efficiency.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic proton signals between δ 7.2–8.5 ppm (split due to nitro group electron withdrawal). The benzyl CH₂ group appears as a singlet near δ 4.6 ppm .
    • ¹³C NMR: The carbonyl (C=O) resonates at ~165 ppm, while nitro-substituted carbons appear at 140–150 ppm .
  • IR Spectroscopy: Strong absorbance at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirms nitro groups; the amide C=O stretch appears at ~1680 cm⁻¹ .
  • Mass Spectrometry (HRMS): Use ESI+ mode to verify the molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₁₄H₁₁N₃O₅ .

Advanced: How can researchers design experiments to probe the electronic effects of nitro groups on this compound’s reactivity?

Methodological Answer:

  • Comparative Reactivity Studies: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups at the 3,4 positions. Monitor reaction kinetics (e.g., hydrolysis rates) via UV-Vis spectroscopy .
  • Computational Modeling: Use DFT (Density Functional Theory) to calculate electrostatic potential maps and LUMO energies, correlating with experimental reactivity data. Software like Gaussian or ORCA can model nitro group effects on charge distribution .
  • Electrochemical Analysis: Cyclic voltammetry in acetonitrile reveals redox behavior influenced by nitro groups. Peaks near -1.2 V (vs. Ag/AgCl) indicate nitro reduction .

Advanced: What strategies resolve contradictions between crystallographic data and computational models for this compound derivatives?

Methodological Answer:

  • Validate Crystallography: Ensure single-crystal X-ray diffraction data meets IUCr standards (R-factor < 5%). Compare unit cell parameters with Cambridge Structural Database entries .
  • Refine Computational Models: Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better approximate experimental geometries. Solvent effects (PCM model) should be included for solution-phase comparisons .
  • Cross-Validation: Use solid-state NMR to reconcile discrepancies in bond lengths or angles. For example, ¹³C CP/MAS NMR can detect crystallographic packing effects .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound in pharmacological contexts?

Methodological Answer:

  • Analog Library Synthesis: Modify the benzyl group (e.g., para-substituted halides, alkyl chains) and nitro positions. Track yields and purity rigorously .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinities .
  • Data Analysis: Apply multivariate regression (e.g., CoMFA or CoMSIA) to correlate substituent properties (Hammett σ, logP) with activity. Outliers may indicate novel binding modes .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust via fume hoods or respirators (NIOSH-approved N95) .
  • Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal. Follow EPA guidelines for hazardous organic compounds .
  • Emergency Procedures: In case of skin contact, wash with 10% sodium thiosulfate solution to mitigate nitro group toxicity .

Advanced: What mechanistic insights can be gained from studying the thermal stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂. Decomposition onset temperatures >200°C suggest stability for high-temperature applications .
  • DSC (Differential Scanning Calorimetry): Endothermic peaks indicate melting (mp ~150–160°C), while exothermic events may signal nitro group decomposition .
  • Kinetic Studies: Apply the Kissinger method to calculate activation energy (Eₐ) for decomposition, providing insights into storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.